Z-Cys(pmeobzl)-OH
Description
Significance of Cysteine in Peptides and Proteins
Cysteine is a proteinogenic amino acid distinguished by the presence of a thiol (-SH) group in its side chain. wikipedia.org Although it is one of the less abundant amino acids, its residues are often highly conserved and located at functionally critical sites within proteins. nih.gov The unique properties of this thiol group are central to many of its biological roles. rsc.org
The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S-). wikipedia.orgencyclopedia.pub This high reactivity allows cysteine to participate in a diverse range of biochemical reactions. wikipedia.org The pKa of the cysteine thiol is typically around 8.0, but the local protein microenvironment can significantly alter this value, making it more or less reactive under physiological conditions. nih.gov This reactivity is harnessed in the active sites of numerous enzymes, such as cysteine proteases, where the thiol group is directly involved in catalysis. rsc.org Furthermore, the thiol group's susceptibility to oxidation and reduction (redox activity) makes cysteine a key player in cellular antioxidant defense systems, most notably as a precursor to glutathione. wikipedia.org The reactivity of the thiol also makes it a prime target for post-translational modifications, which can regulate protein function, and for site-specific chemical modifications in the laboratory, a process known as bioconjugation. rsc.orgacs.org
One of the most significant roles of cysteine is its ability to form disulfide bonds. The oxidation of two spatially proximal cysteine residues can form a covalent bond between their sulfur atoms, creating a cystine residue. frontiersin.orgcreative-proteomics.com These disulfide bridges are critical for the structural integrity and stability of many proteins, particularly those that are secreted from the cell. wikipedia.orgmetwarebio.com By cross-linking different parts of a polypeptide chain or even separate chains, disulfide bonds play a crucial role in defining and maintaining the protein's correct three-dimensional (tertiary and quaternary) structure. metwarebio.comwikipedia.org This structural stabilization is essential for the biological activity of many proteins, such as hormones like insulin (B600854) and antibodies. wikipedia.orgcreative-proteomics.com The formation and breakage of disulfide bonds is a regulated process within the cell, often catalyzed by enzymes like protein disulfide isomerases. frontiersin.orgmetwarebio.com
The unique properties of cysteine and the structural importance of disulfide bonds have made cysteine-containing peptides and proteins attractive targets for therapeutic development. rsc.org Several FDA-approved drugs are disulfide-rich peptides. rsc.org For example, ziconotide (B122063) (Prialt™) is a synthetic peptide used to treat severe chronic pain, and linaclotide (B608579) (Linzess™) is used for the treatment of irritable bowel syndrome. rsc.orgeurekalert.org The hormone oxytocin, which contains a disulfide bridge, is another classic example. rsc.org Furthermore, the reactivity of the cysteine thiol is exploited in the design of antibody-drug conjugates (ADCs) like brentuximab vedotin (Adcetris™), where a cytotoxic drug is attached to an antibody via a cysteine residue. rsc.org Cysteine-containing peptides are also utilized in drug delivery systems to transport macromolecules into cells. nih.gov
Disulfide Bond Formation and Structural Integrity
Overview of Protecting Group Chemistry in Peptide Synthesis
The chemical synthesis of peptides is a step-wise process of forming amide (peptide) bonds between amino acids. wikipedia.org However, amino acids possess multiple reactive functional groups: the α-amino group, the α-carboxyl group, and, for many, a reactive side chain. To ensure the formation of the desired peptide sequence and prevent unwanted side reactions, it is necessary to temporarily block or "protect" the functional groups that are not meant to react at a given step. researchgate.netwikipedia.org This is the fundamental concept of protecting group chemistry.
The concept of using protecting groups was a pivotal development in the field of peptide synthesis. One of the first major breakthroughs was the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. nih.gov This group could be used to protect the α-amino group of an amino acid and then be removed under specific conditions without breaking the newly formed peptide bond. nih.gov This paved the way for the synthesis of well-defined peptides. The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize, revolutionized the field. peptide.com SPPS relies on anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process after each coupling step. nih.govpeptide.com The success of SPPS was intrinsically linked to the development of suitable protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which was labile to moderate acid, and later the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base. nih.govpeptide.com These developments made the synthesis of longer and more complex peptides, and even small proteins, a feasible endeavor. nih.gov
As chemists sought to synthesize more complex peptides, including those with multiple disulfide bonds or other modifications, the need for more sophisticated protection schemes arose. This led to the development of "orthogonal" protection strategies. fiveable.me An orthogonal set of protecting groups is one in which each group can be removed under a distinct set of chemical conditions without affecting the others. fiveable.mejocpr.com For example, in a common orthogonal scheme used in Fmoc-based SPPS, the Nα-amino group is protected with the base-labile Fmoc group, while the reactive side chains are protected with acid-labile groups such as tert-butyl (tBu) or trityl (Trt). peptide.com This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection. fiveable.mepeptide.com
The concept of orthogonality is particularly crucial for the synthesis of peptides containing multiple cysteine residues where a specific disulfide bond connectivity is desired. rsc.orgmdpi.com By using a set of mutually orthogonal protecting groups for the different cysteine thiol groups, each can be selectively removed and the corresponding disulfide bond formed in a controlled, stepwise manner. mdpi.com This prevents the formation of a scrambled mixture of disulfide isomers. mdpi.com The p-methoxybenzyl (pMeOBzl) group, as found in Z-Cys(pMeOBzl)-OH, is an example of a cysteine side-chain protecting group that is part of this extensive toolbox, offering specific lability characteristics that allow it to be used in orthogonal synthesis strategies. thieme-connect.de
Importance of Selective Functional Group Manipulation
Selective functional group manipulation is the art of chemically modifying one part of a molecule while leaving other, potentially reactive, parts untouched. researchgate.net In the context of peptide synthesis, where amino acids are sequentially linked together, this control is essential. iris-biotech.de Each amino acid possesses at least two reactive groups—an amino group and a carboxyl group—and many have additional reactive side chains. peptide.com Without protection, these groups could react in an uncontrolled manner, leading to a mixture of undesired products.
The concept of "orthogonal protection" is central to this strategy. It involves using multiple protecting groups that can be removed under different, specific conditions. fiveable.meiris-biotech.de This allows for the stepwise and selective deprotection and modification of different parts of the molecule, a critical requirement for synthesizing complex peptides and proteins. fiveable.me
This compound as a Key Cysteine Derivative
This compound is a specifically modified version of the amino acid cysteine, designed to be a versatile building block in peptide synthesis. jocpr.comiris-biotech.depeptide.com Cysteine's reactive thiol (-SH) group in its side chain requires protection to prevent side reactions, such as unwanted disulfide bond formation. ontosight.aibachem.com this compound provides a solution by having both its alpha-amino group and its thiol side chain protected.
Chemical Nomenclature and Structure
The full chemical name for this compound is N-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine. Its structure consists of the L-cysteine backbone with two key modifications: a benzyloxycarbonyl (Z) group attached to the amino group and a p-methoxybenzyl (pMeOBzl) group attached to the sulfur atom of the cysteine side chain. ontosight.aiglpbio.com
Here are the key structural details:
| Component | Chemical Group | Point of Attachment |
| Backbone | L-cysteine | |
| N-terminus | Benzyloxycarbonyl (Z) | α-amino group |
| Side Chain | p-Methoxybenzyl (pMeOBzl) | Thiol group (-SH) |
Role of the Z (Benzyloxycarbonyl) Group
The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino group of amino acids in peptide synthesis. peptide.combachem.com Introduced in the 1930s, its development marked a significant advancement in the field. bachem.com The Z group is typically stable under the basic conditions used for some deprotection steps but can be removed under specific conditions, such as catalytic hydrogenation or with strong acids, allowing for the elongation of the peptide chain. bachem.comontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVJYICKMMKHE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Z Cys Pmeobzl Oh
General Principles of Amino Acid Protection
In peptide synthesis, the reactive functional groups of amino acids, namely the α-amino group, the α-carboxyl group, and any reactive side chains, must be reversibly blocked or "protected". rsc.org This ensures that during the formation of a peptide (amide) bond between two amino acids, unwanted side reactions are prevented. rsc.orgpeptide.com The choice of protecting groups is governed by the principle of orthogonality, which dictates that each protecting group can be removed under specific conditions without affecting the others or the newly formed peptide bond. rsc.orgnih.gov This allows for the selective deprotection of specific functional groups at desired stages of the synthesis. rsc.orguni-halle.de
The protection of the N-alpha (Nα) amine group is the first step in preparing an amino acid for peptide coupling. The benzyloxycarbonyl (Z or Cbz) group is a foundational protecting group in peptide chemistry, particularly for solution-phase synthesis. peptide.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a base, such as sodium bicarbonate. google.com
The Z group is stable under the basic conditions used for peptide coupling and the mildly acidic conditions used to remove other protecting groups like tert-butyloxycarbonyl (Boc). However, it is readily cleaved by catalytic hydrogenolysis (e.g., using palladium on carbon and H₂) or under strong acidic conditions like with hydrogen bromide in acetic acid. google.comorgsyn.orgnih.gov The development of methods for its removal in liquid ammonia (B1221849) has extended its utility to the synthesis of peptides containing sulfur, which can otherwise poison the catalyst. orgsyn.orgnih.govnih.gov
The thiol group of the cysteine side chain is highly nucleophilic and susceptible to oxidation, which can lead to the unwanted formation of disulfide bonds or other side reactions during peptide synthesis. bachem.comacs.org Therefore, its protection is mandatory. bachem.com A wide variety of protecting groups have been developed for the cysteine thiol, each with different stabilities and cleavage conditions. rsc.orgrsc.org
The p-methoxybenzyl (pMeOBzl or Mob) group is a key acid-labile protecting group for the cysteine thiol. peptide.comthieme-connect.de It is more acid-sensitive than the simple benzyl (Bzl) group due to the electron-donating effect of the methoxy (B1213986) group on the aromatic ring. oup.com The S-p-methoxybenzyl group is stable during peptide synthesis but can be removed with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). google.compeptide.com It can also be cleaved using mercury(II) salts like mercury(II) acetate (B1210297) or mercury(II) trifluoroacetate (B77799). google.comrsc.org Its stability to catalytic hydrogenolysis makes it compatible with the Z group for N-terminal protection in what is known as the Z/Bzl strategy in solution synthesis. thieme-connect.debachem.com
N-alpha Amine Protection
Synthesis of Z-Cys(pMeOBzl)-OH Derivatives
The classical synthesis of this compound is performed in solution and involves a two-step process starting from L-cysteine. oup.com
S-Alkylation of Cysteine : The first step is the protection of the thiol group. L-cysteine is reacted with p-methoxybenzyl chloride in a basic medium, often in liquid ammonia, to form S-p-methoxybenzyl-L-cysteine (H-Cys(pMeOBzl)-OH). oup.com This reaction proceeds via nucleophilic substitution, where the thiolate anion of cysteine attacks the benzylic carbon of p-methoxybenzyl chloride.
N-Protection with Z-group : The resulting S-protected cysteine is then reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium hydroxide) to introduce the benzyloxycarbonyl group onto the α-amino nitrogen. oup.com This yields the final product, N-benzyloxycarbonyl-S-p-methoxybenzyl-L-cysteine (this compound). oup.com
A 1964 study reported the synthesis of S-p-methoxybenzyl-L-cysteine in a 78% yield, which was then converted to this compound in a 76% yield. oup.com This building block is then ready for activation of its carboxyl group and coupling to the amino group of another amino acid or peptide chain in solution-phase peptide synthesis (LPPS). bachem.com
While this compound is primarily associated with solution-phase synthesis, modern peptide chemistry is dominated by Solid-Phase Peptide Synthesis (SPPS). rsc.orgbachem.com In SPPS, different combinations of protecting groups are required. The two main strategies are Boc/Bzl and Fmoc/tBu. rsc.org The pMeOBzl group is compatible with the Boc/Bzl strategy, where it is cleaved simultaneously with the peptide from the resin using strong acids like HF. peptide.compeptide.com
Modern synthetic strategies often require a diverse toolkit of thiol protecting groups to allow for the regioselective formation of multiple disulfide bonds in complex peptides. nih.govsigmaaldrich.commdpi.com These groups are chosen for their orthogonal cleavage conditions, meaning one can be removed without affecting another. rsc.org
The following table summarizes several common cysteine thiol protecting groups used in modern peptide synthesis and their cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., 1-5% TFA), Iodine | Acm, tBu, pMeOBzl |
| Acetamidomethyl | Acm | Iodine, Mercury(II) or Silver(I) salts | Trt, tBu, pMeOBzl |
| tert-Butyl | tBu | Strong acid (HF, TFMSA), Mercury(II) salts | Trt, Acm |
| p-Methoxybenzyl | pMeOBzl, Mob | Strong acid (HF, TFMSA), Hg(OAc)₂ | Trt, Acm |
| S-tert-butylthio | StBu | Reducing agents (e.g., thiols like DTT) | Trt, Acm, tBu |
This table provides a summary of commonly used thiol protecting groups and their standard cleavage conditions, highlighting their utility in orthogonal synthesis strategies. rsc.orgpeptide.comsigmaaldrich.comacs.orgnih.gov
Maintaining the stereochemical integrity of the chiral α-carbon is a critical challenge in peptide synthesis. google.com The L-configuration of natural amino acids must be preserved to ensure the biological activity of the final peptide. ontosight.ai Racemization (the formation of the D-isomer) can occur at the α-carbon of the activated amino acid during peptide bond formation. mdpi.com
For cysteine derivatives, the risk of racemization is a significant concern. uni-halle.de Several factors influence the degree of racemization:
Temperature : Higher temperatures increase the rate of racemization. Coupling reactions are often performed at low temperatures (e.g., 0°C) to minimize this side reaction. google.com
Base : The presence of excess base during coupling can promote the abstraction of the α-proton, leading to racemization. The choice and amount of base are therefore critical. csic.es
Coupling Reagents : The use of certain additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), with carbodiimide (B86325) coupling agents can suppress racemization.
Protecting Groups : The nature of the side-chain protecting group can also have an influence. The steric bulk of some groups can hinder the approach of the base to the α-proton.
Careful control of these reaction conditions is essential to ensure that the synthesis of this compound and its subsequent use in peptide synthesis yields a product with high enantiomeric purity. google.com
Modern Synthetic Routes for Cysteine Protection
Purification and Characterization Techniques
Following the synthesis of this compound, a crucial step involves its purification to remove byproducts and unreacted starting materials, ensuring a high degree of purity for subsequent applications. The structural integrity of the synthesized compound is then confirmed through various analytical methods.
Chromatography is a fundamental technique for the purification of this compound and related cysteine derivatives. The choice of chromatographic method depends on the scale of the purification and the nature of the impurities.
Silica (B1680970) Gel Column Chromatography: This is a widely used method for the purification of this compound on a laboratory scale. The crude product is loaded onto a column packed with silica gel and eluted with a suitable solvent system. A common mobile phase is a mixture of n-Hexane and Ethyl Acetate (EtOAc). csic.es The polarity of the solvent mixture is often gradually increased to effectively separate the desired compound from less polar and more polar impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, especially for analytical purposes or for the purification of peptides containing the this compound moiety, RP-HPLC is the method of choice. oup.comrsc.org This technique separates compounds based on their hydrophobicity.
A typical RP-HPLC setup for the purification and analysis of cysteine-containing peptides involves:
Column: A C18 column is frequently used. csic.esoup.comrsc.org
Mobile Phase: A gradient system of water and acetonitrile (B52724) (MeCN), both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed. csic.esrsc.orgnih.gov Formic acid (0.1%) can also be used as a modifier. rsc.org
Detection: The elution of the compound is monitored using a UV detector, typically at wavelengths of 214 nm and 280 nm. rsc.org
The following table summarizes typical RP-HPLC conditions used for the analysis and purification of related compounds:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex Aeris™ C18 (3 µm, 4.6 × 150 mm) csic.es | Cosmosil 5C18 AR (10×250 mm) oup.com | Reprosil Gold 200 C8 (5 μm, 4.6 × 250 mm) rsc.org |
| Mobile Phase A | Water with 0.1% TFA csic.esrsc.org | Water with 0.1% TFA oup.com | Water with 0.1% TFA rsc.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA csic.esrsc.org | Acetonitrile with 0.1% TFA oup.com | Acetonitrile with 0.1% TFA rsc.org |
| Flow Rate | 1.0 mL/min csic.es | 2.5 mL/min oup.com | 1.0 mL/min rsc.org |
| Gradient | 5-95% B over 15 mins csic.es | 20-50% B over 30 min oup.com | 5-95% B over 18 min rsc.org |
| Detection | 220 nm csic.es | Not specified | 214 nm rsc.org |
Once purified, the identity and structure of this compound are confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring atoms within the molecule. For the related compound Fmoc-Cys(MOT)-OH, characteristic signals include multiplets for the aromatic protons, the methine proton of the cysteine backbone, and the methylene (B1212753) protons of the protecting groups. csic.es
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For Fmoc-Cys(MOT)-OH, distinct peaks are observed for the carbonyl carbons, aromatic carbons, and the carbons of the cysteine and protecting group backbones. csic.es
The following table presents representative ¹H and ¹³C NMR data for a related protected cysteine derivative, Fmoc-Cys(MOT)-OH. csic.es
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.31-7.76 (m, Ar-H), 5.88 (m, 1H), 4.70 (s, CH), 4.41 (m, CH₂), 4.23 (m, CH), 4.11 (m, CH), 3.98 (m, CH₂), 3.73 (m, CH₂), 3.51 (m, CH₂), 3.30 (m, CH₂), 3.16 (m, CH), 2.35 (m, CH₂), 2.10 (m, CH₂), 1.28 (m, CH₃) |
| ¹³C NMR | 178.3, 156, 143.7, 141.3, 127.8, 127.1, 125.2, 120, 77.3, 67.4, 66, 54.3, 53.4, 47.1, 40.6, 33, 16.6 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound. For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, Fmoc-Cys(MOT)-OH, was found to be in close agreement with the experimentally observed mass. csic.es
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for the analysis of peptides and other biomolecules. rsc.orgrsc.org It allows for the determination of the mass-to-charge ratio (m/z) of the molecular ion.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): This is another soft ionization technique often used for the analysis of large biomolecules like peptides. beilstein-journals.org
The table below shows the key mass spectrometry data for this compound and a related compound.
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| This compound | Not Specified | 375.45 (MW) | Not Specified | |
| Fmoc-Cys(MOT)-OH | [M+H]⁺ | 460.1247 | 460.1339 | csic.es |
Application of Z Cys Pmeobzl Oh in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Strategies
While the benzyloxycarbonyl (Z) group is more traditionally associated with solution-phase synthesis, Z-Cys(pMeOBzl)-OH can be strategically employed in certain solid-phase peptide synthesis (SPPS) protocols, particularly within the Boc/Bzl protection scheme. peptide.combachem.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. peptide.com
In Boc-based SPPS, the temporary Nα-protecting group is the tert-butyloxycarbonyl (Boc) group, which is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.com The side-chain protecting groups, such as the pMeOBzl group on the cysteine thiol, are designed to be stable to these repetitive TFA treatments but are cleaved during the final step of cleaving the completed peptide from the resin support, usually with a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
This compound is primarily used in Boc-SPPS for the introduction of the N-terminal cysteine residue. After the peptide chain has been assembled using standard Boc-amino acids, this compound can be coupled as the final residue. The Z-group, being stable to the TFA used for Boc removal, remains on the N-terminus, yielding a fully protected peptide fragment attached to the resin. This strategy is particularly useful for the synthesis of protected peptide fragments that can be later used in fragment condensation approaches. peptide.compeptide.com The p-methoxybenzyl (pMeOBzl or Mob) group is a standard protecting group for the cysteine sulfhydryl function in Boc-based SPPS and is readily removed during the final HF cleavage. bachem.com
Table 1: Protecting Group Strategy in Boc-SPPS
| Protecting Group | Location | Cleavage Reagent | Stability |
| Boc | Nα-amino group | TFA | Acid-labile |
| Z | Nα-amino group | Catalytic Hydrogenolysis, Strong Acid (e.g., HBr/AcOH) | Stable to TFA |
| pMeOBzl | Cysteine side chain | HF, TFMSA | Stable to TFA |
The choice of resin and its linker is critical in SPPS as it determines the conditions required for the final cleavage of the peptide and the nature of the C-terminal group (acid or amide). In the context of Boc-SPPS where this compound might be used, compatibility with various resin linkers is essential.
Merrifield Resin: This is the classic resin for Boc-SPPS, yielding a C-terminal carboxylic acid upon cleavage with strong acids like HF. This compound is compatible with this resin, as the benzyl (B1604629) ester linkage to the resin and the pMeOBzl side-chain protection are both cleaved simultaneously by HF.
PAM (Phenylacetamidomethyl) Resin: PAM linkers offer increased acid stability for the peptide-resin bond compared to the standard Merrifield linker, which minimizes premature peptide loss during the repetitive TFA deprotection steps. Cleavage still requires strong acid (HF), ensuring the removal of the pMeOBzl group.
MBHA (p-Methylbenzhydrylamine) Resin: For the synthesis of peptide amides, MBHA resin is commonly used in Boc-SPPS. Cleavage with HF yields a C-terminal amide and concurrently removes the pMeOBzl protecting group.
The 2,6-dichlorobenzyl (2,6-Cl2Bzl) protecting group can be used in Fmoc chemistry to create fully protected peptide fragments on Wang resin for fragment condensation synthesis. peptide.com While not directly this compound, this illustrates the principle of using specific side-chain protections compatible with certain resins for fragment synthesis.
The formation of the peptide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide requires an activating agent, known as a coupling reagent. bachem.com For the coupling of this compound, standard reagents used in Boc-SPPS are applicable.
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common coupling reagents. peptide.combachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, is often included. bachem.comchempep.com The combination of DIC/HOBt is a reliable method. bachem.com
Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and TBTU are highly efficient coupling reagents. chempep.com They react with the amino acid to form an active ester in situ, which then rapidly acylates the peptide-resin. These reactions are typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and often include a tertiary base such as diisopropylethylamine (DIEA). peptide.comchempep.com However, the use of base can sometimes increase the risk of racemization for sensitive amino acids like cysteine. chempep.comnih.gov
The general procedure involves pre-activating the this compound with the coupling reagent and additive before adding it to the deprotected peptide-resin. peptide.com The reaction is typically allowed to proceed for 1-2 hours at room temperature to ensure complete coupling.
Table 2: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Additives | Notes |
| Carbodiimides | DCC, DIC | HOBt, HOAt | DIC is often preferred in SPPS as the urea (B33335) byproduct is soluble. bachem.com |
| Phosphonium Salts | BOP, PyBOP | Provides excellent coupling behavior. bachem.com | |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | DIEA (base) | Very popular and efficient reagents. chempep.com |
Compatibility with Resin Linkers
Solution-Phase Peptide Synthesis (LPPS) Methodologies
Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method of peptide synthesis where all reactants are dissolved in a suitable solvent. bachem.com The Z-protecting group is a cornerstone of this approach. peptide.combachem.com this compound is well-suited for LPPS due to the properties of its protecting groups.
Fragment condensation is a powerful strategy in LPPS for the synthesis of large peptides. acs.org It involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution to form the final, larger peptide. acs.orgchimia.ch
This compound can be incorporated into a peptide fragment. This fragment, which might have a protected C-terminus (e.g., as a methyl or benzyl ester), can then be used as a building block. bachem.com The Z-group at the N-terminus of one fragment can be removed via catalytic hydrogenolysis (e.g., using H₂/Pd-C), exposing the free amine. bachem.com This fragment is then coupled to another fragment with a C-terminal carboxylic acid that has been activated. The pMeOBzl group on the cysteine side chain is stable to the conditions of hydrogenolysis used to remove the Z-group, providing the necessary orthogonality for this strategy. bachem.com This approach was notably used in the synthesis of somatostatin. chimia.ch
In this classical approach, the peptide chain is built one amino acid at a time, similar to SPPS but entirely in solution. The synthesis starts from the C-terminal amino acid, usually protected as an ester. The Nα-Z protecting group of the growing peptide chain is removed, and the next Z-protected amino acid, such as this compound, is coupled using a coupling reagent like DCC. rsc.org After each coupling and deprotection step, the resulting dipeptide or elongated peptide must be purified, typically by crystallization or chromatography, before proceeding to the next cycle. While laborious, this method allows for the purification of intermediates at each stage, ensuring the high purity of the final product. The stability of the pMeOBzl group to the Z-group removal conditions (hydrogenolysis) is again crucial for the success of this stepwise strategy. bachem.comrsc.org
Table 3: Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | N-Benzyloxycarbonyl-S-(p-methoxybenzyl)-L-cysteine |
| Boc | tert-Butyloxycarbonyl |
| Z | Benzyloxycarbonyl |
| pMeOBzl (Mob) | para-Methoxybenzyl |
| TFA | Trifluoroacetic acid |
| HF | Hydrogen fluoride |
| TFMSA | Trifluoromethanesulfonic acid |
| SPPS | Solid-Phase Peptide Synthesis |
| LPPS | Liquid-Phase (Solution-Phase) Peptide Synthesis |
| PAM | Phenylacetamidomethyl |
| MBHA | p-Methylbenzhydrylamine |
| DCC | Dicyclohexylcarbodiimide |
| DIC | Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HOAt | 1-Hydroxy-7-azabenzotriazole (B21763) |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| DIEA | Diisopropylethylamine |
| DMF | N,N-Dimethylformamide |
| NMP | N-Methyl-2-pyrrolidone |
| 2,6-Cl2Bzl | 2,6-Dichlorobenzyl |
| H₂/Pd-C | Hydrogen gas with Palladium on carbon catalyst |
Fragment Condensation Approaches
Orthogonal Protecting Group Combinations
Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection of specific functional groups without affecting others. rsc.orgwiley-vch.de This concept is critical when synthesizing complex peptides, especially those containing multiple cysteine residues where specific disulfide bridge formation is required. rsc.orgsigmaaldrich-jp.com The combination of the Z (benzyloxycarbonyl) group for N-terminal protection and the pMeOBzl (p-methoxybenzyl) group for the cysteine thiol side-chain in this compound offers a valuable orthogonal set.
The Z group is typically removed by catalytic hydrogenolysis or under strong acidic conditions (like HBr in acetic acid), while the pMeOBzl group is labile to stronger acids such as HF or TFMSA (trifluoromethanesulfonic acid). peptide.com This differential lability is the foundation of their use in orthogonal schemes.
Differential deprotection strategies are essential for the regioselective formation of disulfide bonds in peptides containing multiple cysteines. sigmaaldrich-jp.com By employing a combination of cysteine derivatives with protecting groups of varying lability, specific pairs of cysteines can be deprotected and oxidized sequentially. rsc.orgsigmaaldrich-jp.com
For instance, in a peptide containing two cysteine residues, one can be protected with a highly acid-labile group like Trt (trityl) or Mmt (4-methoxytrityl), and the other with the more acid-stable pMeOBzl group. peptide.com The Trt or Mmt group can be selectively removed using dilute acid (e.g., 1% TFA), allowing the first disulfide bond to be formed while the pMeOBzl-protected cysteine remains unaffected. peptide.com Subsequently, the pMeOBzl group can be cleaved under stronger acidic conditions to form a second disulfide bond. peptide.com
Another orthogonal partner for the pMeOBzl group is the Acm (acetamidomethyl) group. The Acm group is stable to the acidic conditions used to cleave the pMeOBzl group but can be removed by treatment with iodine or mercury(II) acetate (B1210297). peptide.com This allows for the formation of a disulfide bond from the pMeOBzl-protected cysteines first, followed by the deprotection and oxidation of the Acm-protected cysteines.
The table below summarizes common orthogonal protecting group combinations with the pMeOBzl group.
| Thiol Protecting Group 1 | Thiol Protecting Group 2 | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 | Orthogonality Class |
| pMeOBzl | Trt (Trityl) | Strong Acid (HF, TFMSA) peptide.com | Dilute Acid (e.g., 1% TFA) peptide.com | Acid Lability |
| pMeOBzl | Mmt (4-Methoxytrityl) | Strong Acid (HF, TFMSA) peptide.com | Very Dilute Acid (1% TFA in DCM) peptide.com | Acid Lability |
| pMeOBzl | Acm (Acetamidomethyl) | Strong Acid (HF, TFMSA) peptide.com | Iodine or Hg(II) acetate peptide.comthermofisher.com | Chemical Reactivity |
| pMeOBzl | Fm (9-Fluorenylmethyl) | Strong Acid (HF, TFMSA) peptide.com | Piperidine (B6355638) peptide.comub.edu | Base Lability |
| pMeOBzl | StBu (tert-Butylthio) | Strong Acid (HF, TFMSA) peptide.com | Reduction (e.g., thiols) | Redox Chemistry |
In peptides containing multiple cysteine residues, the combination of Z and pMeOBzl protecting groups, along with other orthogonal thiol protecting groups, allows for precise disulfide bond formation. The Z group, protecting the N-terminus, is typically removed at each step of peptide chain elongation when using a solution-phase strategy or can be retained until the final deprotection steps in certain fragment condensation strategies.
The pMeOBzl group is considered a semi-permanent protecting group, stable to the conditions of both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS). peptide.com Its removal requires strong acidolysis, such as with anhydrous HF or TFMSA. peptide.com
A strategy for forming a specific disulfide bridge in a multi-cysteine peptide could involve:
Synthesizing the peptide chain with different cysteine residues protected by orthogonal groups, for example, Cys(pMeOBzl) and Cys(Acm).
After chain assembly, the peptide is cleaved from the resin, typically with TFA, which leaves both the pMeOBzl and Acm groups intact. peptide.com
The crude, protected peptide can be purified.
Selective removal of the Acm group with iodine allows for the formation of the first disulfide bond. peptide.com
Subsequent treatment with a strong acid like HF will remove the pMeOBzl group, allowing for the formation of the second disulfide bond. peptide.com
This stepwise approach, enabled by the orthogonality of the protecting groups, is fundamental to the successful synthesis of complex, multi-disulfide-bridged peptides.
Strategies for Differential Deprotection
Challenges and Optimization in Peptide Synthesis
The use of this compound, while advantageous, is not without its challenges. Key issues that require careful optimization include minimizing racemization during the coupling step and preventing side reactions involving the reactive cysteine thiol group. rsc.org
Cysteine residues are particularly susceptible to racemization at the α-carbon during peptide bond formation. researchgate.netpeptide.com This is especially true when the carboxyl group is activated for coupling. The electron-withdrawing nature of the protected thiol group can facilitate the formation of an oxazolone (B7731731) intermediate, which is a key step in the racemization pathway. mdpi.com
Several strategies have been developed to minimize racemization during the coupling of this compound:
Choice of Coupling Reagents: The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives is a common practice. bachem.com Additives such as 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., OxymaPure®) are highly effective at preventing racemization by forming an active ester that is less prone to oxazolone formation. bachem.comoxymapure.com
Pre-activation: For the incorporation of protected cysteine residues, pre-activation of the amino acid before addition to the peptide chain can sometimes lead to lower levels of racemization compared to in-situ activation methods. oxymapure.com
Base Selection: The choice and amount of base used during coupling can significantly impact racemization. Weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or sym-collidine are often preferred over stronger bases like diisopropylethylamine (DIPEA). bachem.com In some cases, base-free coupling conditions, such as with DIC and HOBt, are optimal for sensitive residues like cysteine. bachem.com
The table below outlines common coupling reagent systems and their effectiveness in minimizing racemization.
| Coupling Reagent | Additive | Base | Racemization Potential |
| DCC/DIC | HOBt | NMM | Low bachem.com |
| HBTU | HOBt/OxymaPure® | DIPEA | Moderate, base dependent oxymapure.com |
| PyBOP | HOBt/OxymaPure® | DIPEA | Moderate, base dependent oxymapure.com |
| DIC | OxymaPure® | None (in situ) | Very Low oxymapure.com |
Despite being protected by the pMeOBzl group, the cysteine thiol can still be involved in side reactions, particularly under the harsh conditions sometimes employed in peptide synthesis.
β-Elimination: Under basic conditions, such as the piperidine treatment used for Fmoc group removal in SPPS, cysteine residues can undergo β-elimination to form dehydroalanine (B155165) (Dha). researchgate.netpeptide.com This Dha intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct. rsc.orgpeptide.com While the pMeOBzl group is relatively stable, using sterically bulky protecting groups can help minimize this side reaction. peptide.com Careful control of the base concentration and exposure time during Fmoc deprotection is crucial.
Oxidation: The thiol group is susceptible to oxidation to sulfoxides or sulfonic acids. rsc.org While the pMeOBzl group offers good protection against mild oxidants, harsh oxidative conditions should be avoided. During the final cleavage from the resin with strong acids like TFA, scavengers are essential to prevent the oxidation of sensitive residues. mdpi.com
Cleavage By-products: During the final deprotection and cleavage from the resin using strong acids like TFA, the cleavage of protecting groups generates highly reactive cationic species. These cations can re-attach to nucleophilic residues like cysteine, tryptophan, and methionine. To prevent this, a cocktail of "scavengers" is added to the cleavage mixture. For cysteine-containing peptides, thiol scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT) are commonly used to trap these reactive species. thermofisher.com
Common scavengers and their targeted side reactions are listed below.
| Scavenger | Target Residue/Side Reaction | Mechanism of Action |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | Traps trityl cations and other electrophiles, reduces disulfide bonds. thermofisher.com |
| Triisopropylsilane (B1312306) (TIS) | Trp, general | Reduces trityl cations to inert triphenylmethane. peptide.com |
| Water | General | Quenches t-butyl cations. |
| Dithiothreitol (DTT) | Cys, Met | Reduces sulfoxides and prevents re-attachment of protecting groups. mdpi.com |
| Thioanisole (B89551) | Cys, Met, Trp | Traps cations, can prevent sulfoxide (B87167) formation. thermofisher.com |
By carefully selecting orthogonal protecting groups, optimizing coupling conditions, and using appropriate scavenger cocktails, the challenges associated with using this compound in peptide synthesis can be effectively managed, enabling the successful synthesis of complex peptides.
Deprotection Mechanisms and Strategies for Z Cys Pmeobzl Oh
Cleavage of the Z (Benzyloxycarbonyl) Group
The benzyloxycarbonyl (Z) group is a widely utilized amine protecting group in peptide synthesis, particularly in solution-phase strategies. bachem.comrsc.org Its removal can be accomplished under different conditions, primarily through hydrogenolysis or acidic cleavage. bachem.comresearchgate.net
Catalytic hydrogenolysis is the most common and mildest method for the cleavage of the Z group. bachem.compeptide.com This method involves the use of a catalyst, typically palladium on an inert support like carbon (Pd/C), in the presence of a hydrogen source. peptide.com
Key Research Findings:
Standard Hydrogenolysis: The Z-protected substrate is dissolved in a suitable solvent, such as methanol (B129727), and stirred with 10% palladium on carbon under a hydrogen atmosphere (often supplied by a hydrogen-filled balloon) at room temperature. peptide.com The reaction is typically complete within 16 hours, after which the catalyst is removed by filtration. peptide.com
Transfer Hydrogenolysis: An alternative to using gaseous hydrogen is transfer hydrogenolysis, which employs a hydrogen donor molecule. Ammonium (B1175870) acetate (B1210297) in methanol is a common system, again using palladium on carbon as the catalyst. peptide.com This method is also performed at room temperature and offers a convenient alternative to handling hydrogen gas. peptide.com
Limitations with Sulfur-Containing Peptides: A significant challenge with catalytic hydrogenolysis is catalyst poisoning by sulfur-containing residues like cysteine and methionine. orgsyn.org However, performing the hydrogenation in liquid ammonia (B1221849) has been shown to mitigate this issue, allowing for the quantitative cleavage of the Z group from peptides containing S-protected cysteine residues. orgsyn.org
| Method | Reagents & Conditions | Key Features | Citations |
|---|---|---|---|
| Standard Hydrogenolysis | 10% Pd/C, H₂ (balloon), Methanol, Room Temperature, 16h | Common, mild conditions. | peptide.com |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Acetate, Methanol/Acetic Acid, Room Temperature | Avoids use of gaseous hydrogen. | peptide.com |
| For Sulfur-Containing Peptides | Pd/C, H₂, Liquid Ammonia | Overcomes catalyst poisoning by sulfur. | orgsyn.org |
While hydrogenolysis is preferred for its mildness, the Z group can also be removed by treatment with strong acids. bachem.com This method is less common for routine deprotection during synthesis but can be employed in the final deprotection step. researchgate.net
Key Research Findings:
Strong Acid Reagents: Reagents capable of cleaving the Z group include neat hydrogen fluoride (B91410) (HF) and hydrogen bromide in acetic acid (HBr/AcOH). bachem.com These are harsh conditions and can lead to side reactions if not carefully controlled.
Compatibility with Boc/Bzl Strategy: In the context of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy used in solid-phase peptide synthesis (SPPS), the Z group's stability to moderate acids like trifluoroacetic acid (TFA) allows for the selective removal of the Boc group while the Z group remains intact. peptide.com The Z group is then typically removed along with other benzyl-based side-chain protecting groups using strong acids like HF or trifluoromethanesulfonic acid (TFMSA). peptide.com
| Reagent | Typical Conditions | Notes | Citations |
|---|---|---|---|
| Hydrogen Fluoride (HF) | Anhydrous, often at 0°C | Highly corrosive and toxic, requires specialized equipment. | bachem.com |
| Hydrogen Bromide in Acetic Acid (HBr/AcOH) | Typically 33% HBr in AcOH | Strongly acidic and corrosive. | bachem.com |
| Trifluoromethanesulfonic Acid (TFMSA) | Used as an alternative to HF for final cleavage in Boc-SPPS. | Extremely corrosive strong acid. | peptide.com |
Hydrogenolysis Conditions
Cleavage of the p-Methoxybenzyl (pMeOBzl) Group
The S-p-methoxybenzyl (pMeOBzl or Mob) group is a frequently used protecting group for the thiol side chain of cysteine, particularly in Boc-based solid-phase peptide synthesis. bachem.com Its removal is typically achieved under strongly acidic conditions or through oxidative or thiol-mediated methods.
The most common method for cleaving the pMeOBzl group is through the use of strong acids, which is often performed concurrently with the final cleavage of the peptide from the resin in Boc-SPPS. peptide.compeptide.com
Key Research Findings:
Hydrogen Fluoride (HF): Anhydrous HF is a standard reagent for the final cleavage step in Boc chemistry and effectively removes the pMeOBzl group. peptide.com Cleavage reactions involving Cys(pMeBzl) are often performed at temperatures between 0-5°C.
Trifluoromethanesulfonic Acid (TFMSA): TFMSA is a strong acid that serves as a less hazardous alternative to HF for cleaving peptides from the resin and removing acid-labile protecting groups, including pMeOBzl. peptide.comnih.gov The cleavage is often performed at low temperatures (e.g., 0°C) in the presence of scavengers like thioanisole (B89551) to prevent side reactions. nih.gov
Triisopropylsilane (B1312306) (TIS) as a Reductant: Recent studies have shown that triisopropylsilane (TIS), commonly used as a cation scavenger, can also act as a reducing agent to facilitate the removal of the p-methoxybenzyl (Mob) group from cysteine in the presence of TFA, particularly at elevated temperatures (37°C). sci-hub.se
| Reagent | Typical Conditions | Key Features | Citations |
|---|---|---|---|
| Hydrogen Fluoride (HF) | Anhydrous, 0-5°C | Standard for Boc-SPPS final cleavage. | peptide.com |
| Trifluoromethanesulfonic Acid (TFMSA) | 0°C, with scavengers (e.g., thioanisole) | A common, safer alternative to HF. | peptide.compeptide.comnih.gov |
| Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) | TFA/TIS (98/2), 37°C | TIS acts as a reducing agent to facilitate cleavage. | sci-hub.se |
Thiol-mediated deprotection offers an alternative pathway for the removal of the pMeOBzl group, particularly when seeking orthogonality with other protecting groups.
Key Research Findings:
Thiolysis with DTNP: The p-methoxybenzyl group can be removed from cysteine using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNP), but this reaction requires the presence of thioanisole to proceed to completion. nih.gov Thioanisole is believed to act as a catalyst, forming a more reactive trivalent sulfonium (B1226848) cation that facilitates the attack by the less nucleophilic sulfur atom of the protected cysteine. nih.gov This method can be used for selective deprotection, for instance, removing the Mob group from selenocysteine (B57510) in the presence of Cys(Mob) when thioanisole is omitted. nih.gov
Oxidative methods provide a distinct mechanism for pMeOBzl cleavage, offering another level of orthogonality in complex syntheses. The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring makes it susceptible to oxidative cleavage. organic-chemistry.org
Key Research Findings:
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): p-Methoxybenzyl ethers can be cleaved under mild conditions using single-electron oxidants like DDQ. organic-chemistry.orgacs.org The methoxy group stabilizes the intermediates formed during the reaction. organic-chemistry.org
Methyl(trifluoromethyl)dioxirane: This powerful oxidizing agent has been shown to cleave p-methoxybenzyl ethers under mild conditions (aqueous acetonitrile (B52724) at 20°C), transforming the aryl group into a dienyl aldehydo ester. acs.orgacs.org This method is tolerant of various other functional groups. acs.org
Nitroxyl (B88944) Radical Catalysis: An environmentally benign method for the oxidative deprotection of PMB ethers involves a nitroxyl radical catalyst with electron-withdrawing groups, used in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). organic-chemistry.org This system demonstrates high efficiency and selectivity. organic-chemistry.org
Mercury(II) Salts: The S-p-methoxybenzyl group on cysteine can be cleanly removed by treatment with mercury(II) trifluoroacetate (B77799) in aqueous acetic acid or mercury(II) acetate in trifluoroacetic acid. rsc.org The resulting mercury-sulfur complex can then be treated with thiols to regenerate the free cysteine derivative. rsc.org
| Reagent/Method | Conditions | Mechanism | Citations |
|---|---|---|---|
| DDQ | Mild conditions | Single-electron oxidation | organic-chemistry.orgacs.org |
| Methyl(trifluoromethyl)dioxirane | Aqueous acetonitrile, 20°C | Oxidative cleavage to a dienyl aldehydo ester | acs.orgacs.org |
| Nitroxyl radical catalyst / PIFA | Ambient temperature | Catalytic oxidation | organic-chemistry.org |
| Mercury(II) trifluoroacetate | Aqueous acetic acid | Formation of a mercury-sulfur complex | rsc.org |
Role of Scavengers in Deprotection Cocktails
During the acid-mediated cleavage of protecting groups in solid-phase peptide synthesis (SPPS), highly reactive carbocations are generated. For Z-Cys(pMeOBzl)-OH, treatment with strong acids like trifluoroacetic acid (TFA) liberates the p-methoxybenzyl cation. These electrophilic species can react with nucleophilic side chains in the peptide sequence, such as those of tryptophan, methionine, tyrosine, and the newly deprotected cysteine thiol, leading to undesired modifications and byproducts. thermofisher.com
To prevent these side reactions, scavengers are added to the deprotection cocktail. These are nucleophilic reagents designed to trap or "scavenge" the reactive cations. thermofisher.com The choice of scavenger is critical and depends on the peptide's composition and the protecting groups used. For benzyl-type protecting groups like pMeOBzl, a combination of scavengers is often employed to ensure complete and clean deprotection.
Key functions of scavengers include:
Cation Trapping: Scavengers rapidly react with the liberated p-methoxybenzyl cations, neutralizing them before they can cause alkylation of the peptide.
Preventing Oxidation: Certain scavengers can minimize the oxidation of sensitive residues like methionine.
Assisting Deprotection: Some scavengers can facilitate the removal of the protecting group itself. For instance, thioanisole is known to accelerate the acid-mediated removal of arginine protecting groups, while 1,2-ethanedithiol (B43112) (EDT) aids in the cleavage of trityl groups.
Commonly used scavengers in cleavage cocktails for benzyl-protected cysteines are detailed in the table below. Trialkylsilanes like triisopropylsilane (TIS) are particularly effective as they irreversibly reduce the carbocations via hydride donation. bachem.comnih.gov
| Scavenger | Abbreviation | Typical Concentration (%) | Primary Function & Notes |
|---|---|---|---|
| Triisopropylsilane | TIS | 1 - 5 | Highly efficient at reducing stable cations (e.g., benzyl, trityl) to inert hydrocarbons. nih.gov Non-odorous alternative to thiols. |
| 1,2-Ethanedithiol | EDT | 1 - 5 | Effective scavenger for t-butyl cations and helps prevent oxidation. Possesses a strong, unpleasant odor. |
| Thioanisole | - | 2 - 5 | Aids in the removal of Arg(Mtr/Pmc/Pbf) groups and scavenges cations. nih.gov Can promote the removal of other S-protecting groups, requiring careful use. |
| Water | H₂O | 2 - 5 | Acts as a scavenger and helps hydrolyze t-butyl esters formed during cleavage. acs.org |
| Phenol | - | 2 - 5 | Protects tyrosine and tryptophan residues from modification. |
Sequential and Selective Deprotection Strategies
The use of this compound can be integrated into sophisticated synthetic routes that require the sequential or selective deprotection of multiple functional groups. This is particularly relevant for the regioselective formation of multiple disulfide bonds.
Orthogonal Deprotection for Multi-Cysteine Peptides
Orthogonal protection is a fundamental strategy in which different classes of protecting groups are used for the same type of functional group (e.g., the thiol side chain of cysteine). These groups can be removed under distinct chemical conditions without affecting the others, allowing for directed chemical modifications. rsc.orgsigmaaldrich-jp.com
The S-pMeOBzl group is acid-labile, typically removed during the final global deprotection step with strong acids like HF or a potent TFA cocktail. bachem.comnih.gov To achieve orthogonality, it can be paired with cysteine protecting groups that are stable to these acidic conditions but labile to other reagents. This allows for the formation of one disulfide bond, followed by the selective deprotection of a second pair of cysteines and subsequent oxidation to form a second, distinct disulfide bridge. bachem.comnih.gov
The table below outlines common Cys protecting groups that are orthogonal to the acid-labile pMeOBzl group.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |
|---|---|---|---|
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate [Hg(OAc)₂], Silver(I) salts | Stable to strong acids (TFA, HF) and base (piperidine). Classic choice for orthogonality with acid-labile groups. bachem.comsigmaaldrich.com |
| Trityl | Trt | Mild acid (e.g., 1-2% TFA), I₂ | More acid-labile than pMeOBzl. Can be selectively removed in the presence of pMeOBzl under carefully controlled dilute acid conditions. bachem.comrsc.org |
| tert-Butylthio | StBu | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines | Stable to TFA, making it orthogonal. However, cleavage cocktails for pMeOBzl must not contain thiol scavengers if the StBu group is to be retained. bachem.comsigmaaldrich.com |
| 3-Nitro-2-pyridinesulfenyl | Npys | Thiolysis or reduction | Stable to strong acid. Reacts with free thiols to form disulfide bonds directly. bachem.comjst.go.jp |
A typical strategy for a two-disulfide-bonded peptide might involve using Cys(pMeOBzl) for the first disulfide pair and Cys(Acm) for the second. After synthesis, the peptide is treated with a strong acid like HF, which removes the pMeOBzl groups and other acid-labile side-chain protectors, leaving the Acm groups intact. The first disulfide bond is then formed through oxidation. Following purification, the Acm groups are removed with iodine to allow for the formation of the second disulfide bond. bachem.comnih.gov
On-Resin Deprotection Considerations
On-resin deprotection of the S-pMeOBzl group is generally not feasible with standard synthetic setups. The strong acidic conditions required to cleave the pMeOBzl group (e.g., high concentrations of TFA, TFMSA, or HF) would simultaneously cleave the peptide from most commonly used acid-sensitive linkers, such as Wang or Rink Amide resins. google.com
While on-resin modifications are highly advantageous for favoring intramolecular reactions like disulfide bond formation, they are typically reserved for more labile protecting groups. iris-biotech.de For example, the S-Mmt (methoxytrityl) group can be selectively cleaved on-resin using dilute (1-2%) TFA, as it is significantly more acid-sensitive than pMeOBzl. sigmaaldrich.compeptide.com Similarly, groups like Acm or StBu can be removed on-resin using their specific, non-acidic cleavage reagents (e.g., iodine or reducing agents, respectively), provided the linker is stable to these conditions. bachem.comgoogle.com Therefore, strategies involving this compound almost exclusively rely on post-cleavage processing for subsequent modifications.
Post-Cleavage Processing and Disulfide Bond Formation
Following the completion of the peptide sequence on the solid support, the final step is the cleavage from the resin and the simultaneous removal of all acid-labile protecting groups, including Z and pMeOBzl. This is accomplished by treating the peptide-resin with a strong acid cocktail containing an appropriate mixture of scavengers. bachem.com The resulting crude linear peptide, now with a free thiol group at the cysteine position, is typically precipitated from the acidic solution using cold diethyl ether, collected by centrifugation, and washed to remove the cleaved protecting groups and scavengers. acs.org
The crude peptide is then dissolved in an aqueous buffer for purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The formation of the disulfide bond is a subsequent step performed in solution. To promote the desired intramolecular cyclization and prevent intermolecular oligomerization, the oxidation reaction is carried out at a high dilution (typically 10⁻³ to 10⁻⁴ M). bachem.com
Several methods are available for the oxidative formation of disulfide bonds, as summarized in the table below.
| Oxidation Method | Reagents & Conditions | Considerations |
|---|---|---|
| Air Oxidation | Dissolve peptide in aqueous buffer (e.g., ammonium acetate), adjust pH to 7.5-8.0, and stir in an open vessel. | A mild and common method. Can be slow. Progress is monitored by HPLC. bachem.com |
| Chemical Oxidation | Potassium Ferricyanide (K₃[Fe(CN)₆]), Iodine (I₂), or Dimethyl Sulfoxide (B87167) (DMSO) in solution. | Generally faster than air oxidation. DMSO can be used as a co-solvent and mild oxidant. bachem.com |
| Redox Buffer Systems | A mixture of reduced (GSH) and oxidized (GSSG) glutathione. | Helps guide the peptide to its thermodynamically most stable folded state, which is useful for complex peptides. bachem.com |
After the oxidation is complete, as confirmed by HPLC analysis, the reaction mixture is acidified with acetic acid and the final, cyclized peptide is purified by preparative RP-HPLC to yield the desired product. bachem.com
Advanced Research Directions and Emerging Applications
Z-Cys(pMeOBzl)-OH in the Synthesis of Complex Peptides
The synthesis of peptides with intricate structures, such as those containing multiple disulfide bonds or post-translational modifications (PTMs), presents significant chemical challenges. sigmaaldrich.comalbany.edu The choice of protecting groups is paramount to navigating these challenges, and this compound is a key reagent in the synthetic chemist's arsenal. sigmaaldrich.com
Many biologically active peptides, such as toxins and hormones, are characterized by a network of disulfide bonds that stabilize their tertiary structure. acs.orgalbany.edu The correct and regioselective formation of these bonds during chemical synthesis is a formidable task that necessitates an orthogonal protection strategy. rsc.orgresearchgate.net This strategy involves using multiple cysteine protecting groups that can be removed under different, non-interfering conditions, allowing for the stepwise and controlled formation of each disulfide bridge. rsc.org
The S-p-methoxybenzyl (Mob) group of this compound is moderately acid-labile, typically requiring strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for complete removal, although it can also be cleaved with trifluoroacetic acid (TFA), often under harsher conditions or with extended reaction times. rsc.orgresearchgate.netresearchgate.net Its stability profile positions it as an intermediate between the highly acid-labile groups like trityl (Trt) and the acid-stable, but oxidatively-labile, acetamidomethyl (Acm) group. rsc.orgsigmaaldrich.com This allows for the creation of complex, multi-disulfide peptides. For example, in a peptide with three desired disulfide bonds, one pair of cysteines could be protected with Trt, a second with Mob (from this compound), and a third with Acm. The synthetic sequence would be as follows:
Selective removal of the Trt groups using dilute acid to form the first disulfide bond. sigmaaldrich.com
Cleavage of the Acm groups using iodine to form the second disulfide bond. sigmaaldrich.commdpi.com
Finally, removal of the Mob groups with strong acid during the final cleavage from the solid-phase resin to form the third bond. rsc.org
Table 1: Orthogonal Deprotection Schemes for Common Cysteine Protecting Groups This table illustrates the concept of orthogonality, showing how different protecting groups can be selectively removed to allow for stepwise disulfide bond formation. The Mob group offers an intermediate acid lability.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To |
|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), I₂ | Acm, Mob/Meb, StBu |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (B1210297), Silver salts | Trt, Mob/Meb, StBu |
| p-Methoxybenzyl | Mob | Strong acid (HF, TFMSA), 95% TFA | Acm, Phacm |
| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Trt, Acm, Mob/Meb |
Post-translational modifications (PTMs) are essential for the function of many proteins, and the synthesis of peptides bearing these modifications is crucial for studying their biological roles. albany.edumdpi.com PTMs, such as phosphorylation, glycosylation, and acetylation, can be sensitive to the chemical conditions used during peptide synthesis and deprotection. albany.edu The protection strategy must therefore be chosen to preserve the integrity of the PTM. mdpi.com
The use of this compound can be advantageous in this context. The Z group is typically removed by catalytic hydrogenolysis, a mild method that is often compatible with acid- or base-sensitive PTMs. The Mob group's requirement for strong acid cleavage means it can remain in place while other protecting groups are removed under milder conditions. rsc.org This allows chemists to design synthetic routes where the final, harsh deprotection step is strategically placed to avoid damaging sensitive moieties. For instance, in the synthesis of a phosphorylated peptide, the phosphate (B84403) group is generally stable to the piperidine (B6355638) used for Fmoc removal but can be sensitive to strong acids. A strategy might involve using Cys(Mob) for disulfide formation, with final cleavage and deprotection carefully optimized to retain the phosphate ester. rsc.org
Disulfide-Rich Peptide Synthesis
Integration with Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. rsc.orgmdpi.com These reactions provide powerful tools for labeling and studying biomolecules in their natural environment. acs.org The thiol side chain of cysteine is an excellent nucleophile and a prime target for bioorthogonal modification. nih.gov
While the pMeOBzl group itself is not a bioorthogonal handle, this compound serves as a precursor to introduce a latent cysteine thiol into a peptide sequence. The strategy involves synthesizing a peptide, and then, after purification, selectively deprotecting the cysteine residue to unmask the reactive thiol group. This free thiol can then be targeted for site-specific modification using bioorthogonal reactions such as:
Thiol-Michael Addition: Reaction with maleimides or other Michael acceptors. acs.org
Thiol-ene Reaction: Radical-mediated addition to an alkene, often initiated by light. nih.gov
Native Chemical Ligation (NCL): Reaction of an N-terminal cysteine with a C-terminal thioester to form a native peptide bond, a cornerstone of protein semi-synthesis. rsc.orgbachem.com
By incorporating this compound at a specific position, researchers can ensure that the subsequent bioorthogonal labeling occurs only at that desired site, enabling the creation of precisely modified peptide probes for imaging, diagnostics, or therapeutic applications. acs.org
Novel Deprotection Strategies for Cysteine Derivatives
The development of new protecting groups and, just as importantly, new deprotection methods, continually expands the capabilities of peptide synthesis. rsc.org These novel strategies often provide additional layers of orthogonality, enabling the synthesis of ever-more complex molecules. The Mob group from this compound can be integrated into these advanced schemes.
Enzymatic deprotection offers a "green" and highly specific alternative to chemical reagents, proceeding under very mild conditions (typically neutral pH and room temperature). researchgate.net The phenylacetamidomethyl (Phacm) group is a well-established enzyme-labile protecting group for cysteine. rsc.org It is structurally similar to the Acm group but can be selectively cleaved by Penicillin G Acylase (PGA). rsc.orgresearchgate.net
The orthogonality of the Phacm group to acid-labile groups like Mob is particularly powerful. A synthetic strategy for a peptide with three disulfide bridges could employ Cys(Trt), Cys(Phacm), and Cys(Mob). The deprotection sequence could be:
Removal of Trt with dilute acid and formation of the first disulfide.
Cleavage of the Phacm group with PGA and formation of the second disulfide. researchgate.net
Removal of the Mob group with strong acid and formation of the final disulfide.
This multi-orthogonal approach, summarized in the table below, provides exquisite control over the entire process.
Table 2: A Multi-Orthogonal Strategy for Complex Disulfide Bond Formation This table outlines a hypothetical synthetic plan for a three-disulfide peptide, showcasing the combined use of chemically labile, enzyme-labile, and differentially acid-labile protecting groups.
| Step | Cysteine Protection | Deprotection Reagent | Result |
|---|---|---|---|
| 1 | Cys(Trt) | 1% TFA in DCM | Selective deprotection for 1st disulfide bond |
| 2 | Cys(Phacm) | Penicillin G Acylase (PGA) | Selective deprotection for 2nd disulfide bond |
| 3 | Cys(Mob) | High % TFA or HF | Deprotection for 3rd disulfide bond |
Photoremovable protecting groups (PPGs) offer unparalleled spatial and temporal control over a chemical reaction. acs.org By shining light on a specific area of a sample, a protecting group can be cleaved, initiating a reaction at a precise time and location. For cysteine, groups based on o-nitrobenzyl (ONB) have been widely used, but newer groups like nitrodibenzofuran (NDBF) offer superior cleavage efficiency and fewer side products. acs.org
A PPG can be used in combination with chemically labile groups like Mob to create sophisticated synthetic constructs. For example, a peptide could be synthesized with both a Cys(NDBF) and a Cys(Mob) residue. The Mob group could be removed using standard acidolysis to enable one modification or disulfide bond formation. Subsequently, the Cys(NDBF) residue could be deprotected with UV or near-IR light to reveal a second thiol group for further manipulation. acs.org This dual chemical- and light-addressable strategy is valuable for applications in materials science, such as creating patterned peptide surfaces, or in cell biology, for activating a peptide's function at a specific intracellular location. acs.org
Mild and Green Deprotection Methodologies
The removal of the S-p-methoxybenzyl (pMeOBzl) group from cysteine residues is a critical step in peptide synthesis. Traditional methods often rely on strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). However, the field is increasingly moving towards milder and more environmentally friendly ("green") deprotection strategies to improve peptide purity and reduce hazardous waste.
A notable development is the use of trifluoroacetic acid (TFA) in combination with scavengers. For instance, the p-methoxybenzyl group can be removed with TFA, but this process requires the presence of scavengers like thioanisole (B89551) to prevent side reactions. One study demonstrated that to effectively remove the p-methoxybenzyl group from cysteine, a solution containing 2 equivalents of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) and thioanisole was necessary. The role of thioanisole was found to be catalytic and essential for the reaction to proceed with sulfur-containing amino acids.
Another approach involves the use of highly electrophilic aromatic disulfides, such as DTNP and 2,2'-dithiodipyridine (B1663999) (DTP), dissolved in TFA. nih.gov The TFA serves to 'activate' these reagents by protonating the nitrogen atom of the pyridine (B92270) ring, which makes the disulfide bond more electrophilic and facilitates the removal of protecting groups like p-methoxybenzyl. nih.gov This method is considered mild and can be integrated into standard cleavage cocktails for peptide synthesis.
The principles of green chemistry are also being applied to solid-phase peptide synthesis (SPPS) to reduce the use of hazardous solvents like dimethylformamide (DMF) and to optimize reagent use, thereby minimizing waste and improving the environmental footprint of peptide production. biotage.com
Computational Studies and Molecular Modeling
Computational chemistry provides powerful tools for understanding and optimizing peptide synthesis. For complex derivatives like this compound, molecular modeling offers insights that are difficult to obtain through experimental means alone.
The three-dimensional structure of protected amino acids influences their reactivity and the potential for side reactions. Conformational analysis, using methods like ab initio and Density Functional Theory (DFT), can predict the stable conformations of molecules like N-acetyl-L-cysteine-N-methylamide. acs.org Such studies explore the full conformational space and identify low-energy structures and the pathways for interconversion between them. acs.org This understanding is crucial as the conformation of the protected cysteine residue within a growing peptide chain can affect coupling efficiency and the formation of secondary structures that may hinder the synthesis. peptide.comrsc.org For example, pseudoprolines are used to disrupt unwanted secondary structure formation by altering the peptide backbone's conformational properties. rsc.org
A significant challenge in peptide synthesis is the occurrence of side reactions, such as racemization, aggregation, and unwanted modifications of side chains. peptide.comresearchgate.netslideshare.net Cysteine residues are particularly prone to racemization and β-elimination, which leads to the formation of dehydroalanine (B155165). peptide.comresearchgate.net Computational models can help predict the likelihood of these side reactions under different conditions. By simulating the reaction pathways, researchers can identify intermediates and transition states that lead to undesired products. This predictive power allows for the in-silico optimization of reaction parameters—such as the choice of coupling reagents, solvents, and temperature—to maximize the yield of the target peptide and minimize impurities. tufts.eduacs.org For instance, deep-learning models trained on large datasets from automated synthesizers can predict reaction yields and help optimize synthesis parameters for fast-flow peptide synthesis. acs.org
Conformational Analysis of Protected Cysteine Derivatives
Future Perspectives in Peptide and Protein Engineering
The engineering of peptides and proteins with novel functions is a rapidly advancing field, with protecting groups like this compound serving as fundamental tools. worldscientific.comcipps.org.au
The quest for more efficient and orthogonal protecting groups is a major driver of innovation in peptide synthesis. rsc.orgrsc.org A truly orthogonal set of protecting groups allows for the sequential and regioselective formation of multiple disulfide bonds, which is crucial for synthesizing complex peptides. rsc.orgsigmaaldrich.comsigmaaldrich-jp.com
Recent research has introduced several new protecting groups for cysteine with improved properties:
sec-Isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) : These disulfide-based protecting groups are stable enough for SPPS but can be easily removed with the reducing agent 1,4-dithiothreitol (DTT). chemistryviews.org The SIT group, in particular, has shown excellent performance in SPPS. chemistryviews.org
Tetrahydropyranyl (Thp) : The use of Fmoc-Cys(Thp)-OH has been shown to give superior results compared to other common derivatives, with significantly lower rates of racemization and side-product formation. sigmaaldrich.comcsic.es
4,4′-Bis(methylsulfinyl)benzhydryl (Msbh) : This is a "safety-catch" protecting group that is stable during peptide synthesis and cleavage but can be made acid-labile after a specific chemical modification (reduction of the sulfoxide). csic.esiris-biotech.de This allows for selective deprotection and is valuable for the synthesis of cyclic peptides with multiple disulfide bridges. iris-biotech.de
Photoremovable groups : Caging groups like nitrodibenzofuran (NDBF) derivatives allow for deprotection using light, which avoids the need for chemical reagents that could disrupt biological systems. nih.goviris-biotech.de A methoxy-substituted NDBF group has shown a notably high two-photon action cross-section, making it useful for biological experiments requiring precise spatial and temporal control of peptide activation. nih.gov
Table 1: Comparison of Selected Next-Generation Cysteine Protecting Groups
| Protecting Group | Deprotection Condition | Key Advantages | Reference(s) |
|---|---|---|---|
| SIT/MOT | Mild reduction (e.g., DTT) | Good stability in SPPS, easy removal. | chemistryviews.org |
| Thp | Acid-cleavable | Reduces racemization and side reactions. | sigmaaldrich.comcsic.es |
| Msbh | Reduction followed by acid | Safety-catch mechanism, orthogonal to many other groups. | csic.esiris-biotech.de |
| MeO-NDBF | UV or two-photon light | High two-photon efficiency, reagent-free deprotection. | nih.gov |
The demand for large numbers of peptides for drug discovery, vaccine development, and proteomics has spurred the development of automated and high-throughput synthesis platforms. nih.govamericanpeptidesociety.orgcreative-peptides.com Automated peptide synthesizers, based on the principles of SPPS, have revolutionized the field by increasing efficiency, reproducibility, and throughput. americanpeptidesociety.orglibretexts.org
Modern systems incorporate features like:
Parallel Synthesis : Instruments like the Syro II can synthesize multiple peptides simultaneously, which is ideal for generating peptide libraries. biotage.com
High-Throughput Automation : Systems can be configured to automatically synthesize dozens of peptides consecutively without user intervention, enabling overnight runs and maximizing productivity. cem.com For example, a set of 20 neoantigen peptides with an average length of 16 residues was synthesized in just over 24 hours using an automated system. cem.com
Robotic Systems : Advanced robotics handle reagent delivery, washing, and cleavage steps with high precision, minimizing human error and reagent waste. biotage.comamericanpeptidesociety.orglibretexts.org
These technologies enable the rapid production of thousands of custom peptides, facilitating large-scale screening and optimization studies crucial for modern peptide and protein engineering. jpt.comefficient-robotics.com
Table 2: Compound Names Mentioned in this Article
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-Carbobenzyloxy-S-(p-methoxybenzyl)-L-cysteine |
| TFA | Trifluoroacetic acid |
| DTNP | 2,2'-dithiobis(5-nitropyridine) |
| DTP | 2,2'-dithiodipyridine |
| DMF | Dimethylformamide |
| DTT | 1,4-dithiothreitol |
| SIT | sec-Isoamyl mercaptan |
| MOT | 2-methyloxolane-3-thiol |
| Thp | Tetrahydropyranyl |
| Msbh | 4,4′-Bis(methylsulfinyl)benzhydryl |
| NDBF | Nitrodibenzofuran |
| SPPS | Solid-Phase Peptide Synthesis |
| HF | Hydrogen fluoride |
| TFMSA | Trifluoromethanesulfonic acid |
Q & A
Q. What are the optimal synthetic routes for Z-Cys(pmeobzl)-OH, and what characterization techniques are critical for confirming its purity and structure?
- Methodological Answer : this compound is synthesized via orthogonal protection strategies, typically using benzyloxycarbonyl (Z) and para-methoxybenzyl (pmeobzl) groups. Key steps include:
- Synthesis : Employ Fmoc/tBu solid-phase peptide synthesis (SPPS) with thiol-protecting groups (e.g., pmeobzl) to prevent disulfide formation during coupling .
- Characterization :
- NMR Spectroscopy : Confirm stereochemistry and protecting group integrity (e.g., aromatic proton signals at δ 7.2–7.4 ppm for benzyl groups) .
- HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns with UV detection at 254 nm .
- Melting Point : Validate crystalline purity (reported range: 94–96°C) .
Q. How does the pmeobzl protecting group influence the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : The pmeobzl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its methoxy substituent, facilitating peptide coupling reactions. However, it is acid-labile, requiring cautious handling in acidic environments (e.g., TFA deprotection). Stability tests should include:
- pH-Dependent Degradation : Monitor via HPLC under acidic (pH < 3) and basic (pH > 9) conditions .
- Oxidative Stability : Use Ellman’s assay to detect free thiols, ensuring the pmeobzl group remains intact during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound derivatives in peptide coupling reactions?
- Methodological Answer : Discrepancies often arise from differences in protecting group compatibility or solvent systems. To address this:
- Systematic Comparison : Replicate reactions using published protocols (e.g., HOBt/DIC activation) while varying solvents (DMF vs. NMP) and temperatures .
- Data Harmonization : Cross-reference spectral libraries (e.g., PubChem, ECHA) to validate NMR and IR peaks .
- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies and identify methodological outliers .
Q. What computational strategies are recommended to model the electronic interactions of this compound in supramolecular assemblies?
- Methodological Answer : Density Functional Theory (DFT) simulations can predict electronic properties and non-covalent interactions:
- Parameterization : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
- Supramolecular Dynamics : Perform Molecular Dynamics (MD) simulations in GROMACS to study self-assembly behavior in aqueous/organic solvent mixtures .
- Validation : Compare computational results with experimental XRD or TEM data for nanostructured aggregates .
Q. How can this compound be integrated into environmentally responsive drug delivery systems?
- Methodological Answer : Leverage its thiol reactivity and pH sensitivity for stimuli-responsive carriers:
- Nanoparticle Fabrication : Use microfluidics to encapsulate this compound in PLGA-PEG matrices, monitoring drug release under redox conditions (e.g., glutathione-triggered disulfide cleavage) .
- In Vitro Testing : Assess cytotoxicity and uptake efficiency in cancer cell lines (e.g., ECA109 esophageal carcinoma) using fluorescence-tagged derivatives .
Data Contradiction Analysis
Q. What steps should be taken when encountering conflicting data on the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer :
- Source Evaluation : Cross-check data against authoritative databases (e.g., Reaxys, CAS SciFinder) to ensure consistency in reaction conditions and catalyst loading .
- Controlled Replication : Repeat experiments with standardized substrates (e.g., benzaldehyde) and chiral HPLC analysis to quantify enantiomeric excess .
- Error Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers and refine protocols to minimize batch-to-batch variability .
Tables for Key Data
| Property | Reported Value | Source |
|---|---|---|
| Melting Point | 94–96°C | |
| Solubility in DMF | >50 mg/mL | |
| HPLC Retention Time (C18) | 12.3 ± 0.5 min | |
| Calculated LogP | 3.69 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
